5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile chemical properties
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile chemical properties
Executive Summary: The Tetra-Orthogonal Pyridine Scaffold
5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile (CAS: 2244721-39-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the pyridine ring, where four distinct reactive handles—bromide, fluoride, aldehyde, and nitrile—are positioned to allow orthogonal chemical transformations.
For drug discovery professionals, this molecule is not merely an intermediate; it is a branching point for diversity-oriented synthesis (DOS). It enables the rapid construction of fused bicyclic heteroaromatics (e.g., azaindoles, naphthyridines) and the precise installation of pharmacophores in Fragment-Based Drug Discovery (FBDD).
Key Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile |
| CAS Number | 2244721-39-7 |
| Molecular Formula | |
| Molecular Weight | 228.01 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | Inert atmosphere, -20°C (Aldehyde is oxidation-prone) |
Physicochemical Profile & Electronic Architecture
Understanding the electronic distribution is critical for predicting regioselectivity. The pyridine ring is highly electron-deficient due to the cumulative inductive (
Electronic Effects by Position
-
N1 (Pyridine Nitrogen): Electron sink, deactivates the ring toward electrophilic attack but activates it for nucleophilic attack.
-
C2-Nitrile (-CN): Strong electron-withdrawing group (EWG). Significantly increases the acidity of the adjacent C3 position and activates the C3-Fluorine for displacement.
-
C3-Fluorine (-F): Inductively withdrawing but can donate electron density via resonance. However, in this highly deactivated system, it acts primarily as a leaving group for
. -
C4-Formyl (-CHO): Strong EWG. Lowers the LUMO energy of the ring, making the C3 and C5 positions susceptible to nucleophilic interactions, though steric crowding at C4 is a factor.
-
C5-Bromine (-Br): The "softest" handle, ideal for metal-catalyzed cross-coupling. It is less activated for
than the C3-F due to the lack of an ortho-nitrile group.
Predicted Physiochemical Properties (In Silico)
| Parameter | Value (Predicted) | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | ~50 Ų | Favorable for CNS penetration (Target < 90 Ų). |
| pKa (Conjugate Acid) | < 0 | The pyridine nitrogen is non-basic due to strong EWGs. |
Synthetic Accessibility & Production
While specific industrial routes are proprietary, the most chemically consistent synthesis derives from the oxidation of the 4-methyl analog. This avoids the incompatibility of organolithium reagents with the nitrile group.
Recommended Synthetic Pathway
-
Starting Material: 2-Amino-5-bromo-3-fluoro-4-methylpyridine.
-
Sandmeyer Cyanation: Conversion of the C2-amino group to a nitrile using
. -
Oxidation: Selective oxidation of the C4-methyl group to the aldehyde using Selenium Dioxide (
) in dioxane or via radical bromination followed by hydrolysis (gem-dibromide route).
Chemo-Selective Reactivity Guide
This section details the orthogonal reactivity logic. The order of operations is critical to prevent side reactions.
The Reactivity Hierarchy
-
C4-Aldehyde (Most Reactive Electrophile): Susceptible to nucleophiles (amines, hydrides) without catalyst. Action: Protect as acetal if modifying other positions first.
-
C3-Fluorine (Activated Leaving Group): Highly reactive toward
due to the ortho-nitrile and para-formyl activation. -
C5-Bromine (Cross-Coupling Handle): Requires Pd/Ni catalysis. Stable to mild nucleophiles.
-
C2-Nitrile (Least Reactive): Requires strong acid/base hydrolysis or metal catalysis to react.
Visualizing the Reaction Pathways
Figure 1: Orthogonal reaction pathways available for the scaffold. Note the potential for cascade cyclizations (Path D).
Detailed Experimental Protocols
These protocols are generalized based on the reactivity of this specific class of poly-halogenated pyridines. Always perform a pilot scale (10-50 mg) first.
Protocol A: Regioselective at C3 (Fluorine Displacement)
Rationale: The C3-fluorine is activated by the ortho-nitrile and para-formyl groups. The C5-bromine remains intact under these mild conditions.
-
Setup: Dissolve 1.0 eq of 5-Bromo-3-fluoro-4-formylpyridine-2-carbonitrile in anhydrous THF or DMF (0.1 M).
-
Reagent: Add 1.1 eq of the nucleophile (e.g., Morpholine, Primary Amine).
-
Base: Add 1.2 eq of
or DIPEA. -
Condition: Stir at
to RT. Note: Heating may trigger competitive attack at the nitrile or aldehyde. -
Monitoring: TLC (Hexane/EtOAc) usually shows conversion within 1-4 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is usually the 3-substituted-5-bromo-4-formyl derivative.
Protocol B: Reductive Amination at C4 (Aldehyde)
Rationale: Standard reductive amination conditions apply, but avoid strong reducing agents that might reduce the nitrile or dehalogenate the ring.
-
Setup: Dissolve 1.0 eq of substrate in DCE (Dichloroethane).
-
Amine Formation: Add 1.0-1.2 eq of amine and 1.0 eq of Acetic Acid. Stir for 30 min to form the imine.
-
Reduction: Cool to
. Add 1.5 eq of Sodium Triacetoxyborohydride ( ). -
Reaction: Stir at RT overnight.
-
Validation: The C3-F and C5-Br should remain intact, allowing for subsequent functionalization.
Applications in Drug Design[4][5]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "core linker."
-
Vector 1 (C5): Extension into a hydrophobic pocket via Suzuki coupling.
-
Vector 2 (C4): Solubilizing group attachment via reductive amination.
-
Vector 3 (C3): Hydrogen bond donor/acceptor installation via
.
Synthesis of Fused Heterocycles
The proximity of the C3-Fluoro and C4-Formyl (or C2-Nitrile) groups allows for "one-pot" annulations.
-
Example: Reaction with Hydrazine.
-
Hydrazine attacks C4-Aldehyde (Hydrazone formation).
-
Intramolecular
at C3-Fluorine. -
Result: 1H-Pyrazolo[3,4-c]pyridine core synthesis.
-
Safety & Stability (MSDS Summary)
-
Acute Toxicity: Classified as toxic if swallowed (H301) due to the nitrile and pyridine nature.
-
Skin/Eye: Causes severe skin burns and eye damage (H314). The benzylic-like aldehyde and halogens make it a potent alkylating agent/irritant.
-
Reactivity Hazard: Incompatible with strong oxidizers. The aldehyde can auto-oxidize to the carboxylic acid upon prolonged air exposure; store under Nitrogen/Argon.
References
-
Synthesis of Functionalized Pyridines
-
Reactivity of Fluorinated Pyridines
-
Catalog Data & Physical Properties (Analogous Structures)
-
Nucleophilic Substitution Patterns
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Source: PMC / NIH.
-
URL:[Link]
-
Specific CAS Entry
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]
- 6. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. 2244721-39-7|5-Bromo-3-fluoro-4-formylpicolinonitrile|BLD Pharm [bldpharm.com]
